molecular formula C5H5BrClN3 B1400411 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937047-05-7

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No.: B1400411
CAS No.: 937047-05-7
M. Wt: 222.47 g/mol
InChI Key: IPZCJRGDUYMSAV-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (CAS 937047-05-7) is a high-purity chemical reagent with the molecular formula C 5 H 5 BrClN 3 and a molecular weight of 222.47 g/mol . This compound serves as a versatile brominated building block in organic synthesis and medicinal chemistry research. The bromine substituent at the 4-position of the pyrrole ring makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The presence of both amino and nitrile functional groups provides additional handles for further chemical modification, enabling researchers to develop a diverse array of pyrrole-based derivatives. Pyrrole alkaloids bearing bromine substituents are of significant pharmacological interest and have been explored for their potential anti-inflammatory properties, with some related hybrids demonstrating additional anti-histaminic H1 and anti-serotonergic 5-HT3 activities in preclinical research . This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. It is recommended to store this compound sealed in a dry environment at 2-8°C to ensure long-term stability . The associated hazard information is typically classified under UN# 2811 and Packing Group III for related substances . Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-amino-4-bromopyrrole-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrN3.ClH/c6-4-1-5(2-7)9(8)3-4;/h1,3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZCJRGDUYMSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1Br)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735497
Record name 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1)
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-05-7
Record name 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937047-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a substituted pyrrole derivative of significant interest to the pharmaceutical and chemical research sectors.[1] As a heterocyclic building block, its utility in the synthesis of more complex molecular architectures necessitates a thorough understanding of its fundamental physical properties.[1][2] This guide provides an in-depth analysis of the compound's key physical characteristics, offering both established data from supplier technical sheets and validated protocols for empirical verification. The methodologies described are grounded in standard laboratory practice, ensuring that researchers and drug development professionals can confidently assess the purity, solubility, stability, and structural integrity of this important intermediate.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[1][2][3]
CAS Number 937047-05-7[1][2][3][4][5]
Molecular Formula C₅H₅BrClN₃[1][2][3]
Molecular Weight 222.47 g/mol [2][3][6]
SMILES N#CC1=CC(Br)=CN1N.[H]Cl[2]
Molecular Structure Diagram

The structure consists of a pyrrole ring substituted with an amino group at position 1, a cyano (nitrile) group at position 2, and a bromine atom at position 4. The hydrochloride salt form protonates the molecule, enhancing its polarity and influencing its solubility.

G cluster_0 Workflow for Structural Verification start Sample Received (1-Amino-4-bromo-1H-pyrrole-2-carbonitrile HCl) ir FTIR Spectroscopy (Functional Group ID) start->ir Identify C≡N, N-H, C-Br nmr NMR Spectroscopy (¹H & ¹³C for Connectivity) ir->nmr Confirm H/C framework ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Verify parent ion mass hplc HPLC-UV (Purity Assessment) ms->hplc Quantify purity end Structure & Purity Confirmed hplc->end

Caption: Logical workflow for the comprehensive characterization of the title compound.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the two non-equivalent protons on the pyrrole ring, as well as a signal for the amino (NH₂) protons. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct signals corresponding to the five carbon atoms in the pyrrole-carbonitrile framework are predicted. The carbon attached to the nitrile group (C≡N) would appear significantly downfield.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected to confirm the presence of primary functional groups:

    • A sharp, strong absorption around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch.

    • Broad absorptions in the 3100-3500 cm⁻¹ region corresponding to N-H stretching of the amino group.

    • Absorptions in the fingerprint region below 1000 cm⁻¹ corresponding to the C-Br stretch.

Stability, Storage, and Safe Handling

Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: The compound should be stored sealed in a dry environment at 2-8°C. [1][2]* Stability: It is generally stable under normal storage conditions. [7]However, exposure to high temperatures or highly acidic/basic conditions may lead to degradation. [7]

Hazard Identification and Safe Handling

The compound is classified with the following GHS Hazard Statements, indicating that appropriate precautions must be taken during handling.

  • H302: Harmful if swallowed [2]* H315: Causes skin irritation [2]* H319: Causes serious eye irritation [2]* H335: May cause respiratory irritation [2]

G cluster_1 Laboratory Safe Handling Protocol sds Review Safety Data Sheet (SDS) ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) sds->ppe hood Work in a Ventilated Fume Hood ppe->hood weigh Weigh Compound Carefully hood->weigh spill Spill Kit Accessible? weigh->spill proceed Proceed with Experiment spill->proceed Yes cleanup Decontaminate Work Area & Glassware proceed->cleanup waste Dispose of Waste in Labeled Container cleanup->waste end Procedure Complete waste->end

Sources

Unlocking the Therapeutic Potential of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This technical guide delves into the untapped potential of a specific, highly functionalized derivative: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (1) . While direct biological data on this compound is sparse, its unique constellation of structural motifs—a 1-amino group, a 4-bromo substituent, and a 2-carbonitrile moiety—suggests a rich pharmacological landscape awaiting exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis, characterization, and strategic biological evaluation of this promising chemical entity. By synthesizing data from structurally related compounds, we will propose high-probability therapeutic applications, detail robust experimental protocols, and offer insights into the causality behind these strategic choices.

Introduction: The Rationale for Investigating Compound 1

The therapeutic value of the pyrrole ring is well-established, forming the core of drugs ranging from the cholesterol-lowering agent atorvastatin to the multi-kinase inhibitor sunitinib.[3] The power of the pyrrole scaffold lies in its electronic properties and the ability to be decorated with various functional groups that modulate its pharmacokinetic and pharmacodynamic profiles.[1] Compound 1 presents a compelling case for investigation based on the known contributions of its individual functional groups:

  • The 1-Amino Group: The N-amino functionality is a key feature in many bioactive molecules. Its presence can facilitate crucial hydrogen bonding interactions within biological targets and serves as a versatile synthetic handle for further derivatization.

  • The 2-Carbonitrile Group: The nitrile moiety is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. In several molecular contexts, including pyrrole derivatives, the cyano group has been demonstrated to be critical for potent biological activity, including anticancer and enzyme-inhibiting properties.[4]

  • The 4-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance potency and modulate lipophilicity. Bromo-substituted pyrroles have shown significant antibacterial activity, and the halogen atom can engage in specific halogen bonding interactions with protein targets, enhancing binding affinity.[5]

The convergence of these three functionalities on a single pyrrole core suggests that Compound 1 is a prime candidate for screening in several key therapeutic areas, most notably as an anticancer agent (potentially a kinase inhibitor) and as a novel antibacterial agent.

Proposed Synthesis and Characterization

While a specific, published synthesis for this compound was not identified, a plausible and robust synthetic route can be designed based on established methodologies for analogous structures. The proposed pathway involves a multi-step sequence, beginning with the synthesis of a key intermediate, followed by bromination and N-amination.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process that can be initiated from commercially available starting materials. A logical approach involves first constructing the core pyrrole-2-carbonitrile ring, followed by sequential introduction of the bromine and amino functionalities.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization A Commercially Available Starting Materials B Synthesis of 1H-pyrrole-2-carbonitrile A->B Paal-Knorr or similar cyclization reaction C Bromination to yield 4-bromo-1H-pyrrole-2-carbonitrile B->C e.g., NBS in DMF D N-Amination C->D e.g., Hydroxylamine- O-sulfonic acid E Final Product: 1-Amino-4-bromo-1H-pyrrole- 2-carbonitrile D->E F HCl Salt Formation E->F HCl in ether G Target Compound (1) F->G

Caption: Proposed synthetic workflow for Compound (1).

Detailed Experimental Protocols

A common method for synthesizing pyrrole-2-carbonitriles involves the reaction of a pyrrole with chlorosulfonyl isocyanate followed by treatment with a dialkylformamide.[1]

  • Reaction: To a solution of pyrrole in an appropriate solvent (e.g., toluene or acetonitrile), add chlorosulfonyl isocyanate at a controlled temperature.

  • Work-up: The intermediate is then treated with a molar excess of N,N-dimethylformamide (DMF), followed by an organic base (e.g., triethylamine).

  • Purification: The resulting 1H-pyrrole-2-carbonitrile can be isolated from the solution phase, potentially via distillation or column chromatography.

The bromination of the pyrrole ring can be achieved using a suitable brominating agent.

  • Reaction: Dissolve 1H-pyrrole-2-carbonitrile in a polar aprotic solvent like DMF. Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Rationale: The electron-rich pyrrole ring is susceptible to electrophilic substitution. The use of NBS provides a source of electrophilic bromine.

  • Purification: After completion of the reaction (monitored by TLC), the product can be isolated by aqueous work-up and purified by recrystallization or column chromatography.

N-amination of pyrroles can be accomplished using reagents like hydroxylamine-O-sulfonic acid.

  • Reaction: The 4-bromo-1H-pyrrole-2-carbonitrile is deprotonated with a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the corresponding anion. This anion is then treated with hydroxylamine-O-sulfonic acid.

  • Rationale: The deprotonation of the pyrrole nitrogen makes it nucleophilic, allowing it to attack the electrophilic nitrogen of hydroxylamine-O-sulfonic acid.

  • Purification: The crude product is obtained after quenching the reaction and can be purified using column chromatography.

  • Procedure: Dissolve the free base, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, in a suitable anhydrous solvent (e.g., diethyl ether or methanol). Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent.

  • Isolation: The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

A full characterization of the final compound and key intermediates is essential to confirm their identity and purity.

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., -NH₂, -C≡N).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Elemental Analysis To confirm the elemental composition of the compound.

Potential Application 1: Anticancer Agent (Kinase Inhibitor)

The structural features of Compound 1 are reminiscent of several known kinase inhibitors. The pyrrole scaffold is a common feature in many kinase inhibitors, including sunitinib, where the pyrrole moiety and halogen substituents enhance potency and selectivity.[3] The N-amino group and the cyano group can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs.

Hypothesized Mechanism of Action

We hypothesize that Compound 1 could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding site of various kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or serine/threonine kinases. The pyrrole ring would provide a scaffold for interaction, while the amino and cyano groups could form key hydrogen bonds with the hinge region of the kinase. The bromo substituent could occupy a hydrophobic pocket, enhancing binding affinity.

G compound Compound 1 N-Amino Pyrrole Ring Cyano Bromo kinase Kinase ATP Binding Site Hinge Region Hydrophobic Pocket compound:f0->kinase:h H-Bonding compound:f1->kinase Scaffold Interaction compound:f2->kinase:h H-Bonding compound:f3->kinase:p Hydrophobic/ Halogen Bonding G A Initial Broad-Spectrum Kinase Screen (e.g., against a panel of 50-100 kinases) B Identify 'Hit' Kinases (>50% inhibition at a single concentration) A->B C Determine IC₅₀ Values for 'Hit' Kinases B->C D Cell-Based Assays (e.g., proliferation, apoptosis assays in relevant cancer cell lines) C->D E In Vivo Efficacy Studies (in relevant tumor models) D->E

Caption: Tiered screening cascade for evaluating Compound (1) as a kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. [6]

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the substrate, ATP, and varying concentrations of Compound 1 (or vehicle control).

    • Incubate at the optimal temperature for the specific kinase (typically 30-37°C) for a defined period (e.g., 60 minutes). A typical procedure might involve adding the enzyme solution to a compound-containing plate, incubating, then adding substrates. [7]

  • Stopping the Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the ADP concentration and thus the kinase activity.

    • Calculate the percent inhibition for each concentration of Compound 1 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Application 2: Antibacterial Agent

Bromo-substituted pyrroles are a known class of natural and synthetic compounds with significant antibacterial activity. [5][8]For instance, Marinopyrrole B, a bromo-derivative, is effective against methicillin-resistant Staphylococcus aureus (MRSA). [5]The presence of the bromine atom on the pyrrole ring in Compound 1 is a strong indicator of potential antibacterial properties.

Hypothesized Mechanism of Action

The mechanism of action for brominated pyrroles can be multifaceted. They may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with DNA replication. For instance, some pyrrole-containing compounds are known to target DNA gyrase. [9]The overall lipophilicity imparted by the bromine atom can facilitate passage through the bacterial cell wall, particularly in Gram-positive bacteria. [10]

Proposed Experimental Workflow for Antibacterial Evaluation

G A Initial Screening: Determine Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., ESKAPE pathogens) B Determine Minimum Bactericidal Concentration (MBC) for sensitive strains A->B C Time-Kill Kinetic Assays A->C D Mechanism of Action Studies (e.g., membrane permeability, DNA gyrase inhibition) B->D C->D E In Vivo Efficacy Studies (in relevant infection models) D->E

Caption: Workflow for the evaluation of Compound (1) as an antibacterial agent.

Detailed Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [11][12][13]

  • Preparation of Compound Dilutions:

    • Prepare a series of two-fold serial dilutions of Compound 1 in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours. [12]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of Compound 1 that completely inhibits visible growth of the organism.

Bacterial Strain Rationale for Inclusion
Staphylococcus aureus (including MRSA)Representative Gram-positive pathogen; bromo-pyrroles have shown activity. [5]
Enterococcus faecium (including VRE)Important Gram-positive nosocomial pathogen.
Escherichia coliRepresentative Gram-negative pathogen.
Pseudomonas aeruginosaGram-negative pathogen known for intrinsic resistance.
Acinetobacter baumanniiCritical priority multidrug-resistant Gram-negative pathogen.

Conclusion and Future Directions

This compound is a molecule of significant interest at the crossroads of several validated pharmacophores. The logical combination of its functional groups strongly suggests potential as both a kinase inhibitor for oncology applications and as a novel antibacterial agent. This guide provides a comprehensive, technically grounded framework for the synthesis and evaluation of this compound. The proposed workflows are designed to be efficient and decisive, enabling a thorough investigation of its therapeutic potential. Future work should focus on the execution of the proposed synthetic route, followed by the systematic biological screening detailed herein. Any positive results from these initial studies would warrant further investigation into structure-activity relationships (SAR) through the synthesis and testing of analogues, as well as more in-depth mechanistic and in vivo studies.

References

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  • Belskaya, N. P., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466–470. Available at: [Link]

  • Botor, M., & Witek, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

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Sources

literature review of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a strategically functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The pyrrole scaffold is a privileged structure, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] This guide delves into the physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and the reactivity profile of this specific compound. We will explore its vast derivatization potential, highlighting how the interplay of its amino, bromo, and nitrile functional groups can be leveraged by researchers, scientists, and drug development professionals to generate novel molecular entities for targeted therapeutic applications.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that occupies a position of prominence in the landscape of biologically active molecules.[3] Its unique electronic and structural properties allow it to serve as a core scaffold in a multitude of natural products, including heme and chlorophyll.[4] This natural prevalence has inspired chemists to incorporate the pyrrole moiety into a wide array of synthetic compounds, leading to the development of blockbuster drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (an anticancer agent).[1]

Pyrrole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[1][2][5] This therapeutic versatility stems from the pyrrole ring's ability to engage in various biological interactions and its amenability to chemical modification.

This compound (CAS No. 937047-05-7) emerges as a particularly valuable intermediate for drug discovery. Its structure is strategically adorned with three distinct functional groups, each offering a handle for diverse chemical transformations:

  • The 1-amino group provides a key nucleophilic site for building complex molecular architectures.

  • The 2-carbonitrile group is a versatile precursor to amides, carboxylic acids, or amines, and can influence the electronic properties of the ring.

  • The 4-bromo substituent serves as a prime site for modern cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, or alkynyl groups.

This guide aims to serve as a foundational resource for researchers looking to unlock the potential of this powerful synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. As a hydrochloride salt, the compound is expected to exhibit improved solubility in polar solvents compared to its free base form.[6]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 937047-05-7[7]
Molecular Formula C₅H₅BrClN₃[7]
Molecular Weight 222.47 g/mol
Appearance White powder[7]
Purity ≥95%[7]
Storage Conditions 2-8°C, sealed in a dry environment[7]
Structural Analysis

The molecule's reactivity is governed by the electronic interplay of its substituents on the aromatic pyrrole ring. The nitrile group at the C2 position acts as a strong electron-withdrawing group, while the bromine at C4 exerts an inductive electron-withdrawing effect. The N-amino group, conversely, can donate electron density into the ring system. This electronic push-pull characteristic makes the compound an interesting subject for both theoretical studies and practical synthetic applications.

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

G A Pyrrole-2-carbonitrile B 4-Bromo-1H-pyrrole- 2-carbonitrile A->B  Bromination (e.g., NBS, DMF) C 1-Amino-4-bromo-1H-pyrrole- 2-carbonitrile B->C  N-Amination (e.g., H₂NOSO₃H, NaOH) D Target Compound: Hydrochloride Salt C->D  Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for the target compound.

Representative Synthetic Protocol

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Bromination of 1H-Pyrrole-2-carbonitrile

  • Rationale: Selective bromination at the C4 position is desired. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich pyrroles. The reaction is typically run at a low temperature to control selectivity and prevent over-bromination.

  • Procedure:

    • Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of N-Bromosuccinimide (1.05 eq) in DMF dropwise over 30 minutes, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-1H-pyrrole-2-carbonitrile.

Step 2: N-Amination of 4-Bromo-1H-pyrrole-2-carbonitrile

  • Rationale: The introduction of an amino group onto the pyrrole nitrogen can be achieved using an electrophilic amination reagent. Hydroxylamine-O-sulfonic acid is an effective reagent for this transformation under basic conditions. The base deprotonates the pyrrole nitrogen, forming a nucleophilic pyrrolide anion that attacks the aminating agent.

  • Procedure:

    • To a stirred solution of 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in a mixture of water and dioxane, add powdered sodium hydroxide (2.5 eq) at room temperature.

    • Add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in water dropwise.

    • Stir the reaction vigorously for 12-18 hours at room temperature.

    • Neutralize the reaction mixture carefully with a saturated solution of ammonium chloride.

    • Extract the product with dichloromethane (3x).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-amino-4-bromo-1H-pyrrole-2-carbonitrile free base.

Step 3: Hydrochloride Salt Formation

  • Rationale: Formation of the hydrochloride salt enhances the stability and handling characteristics of the N-amino pyrrole, which can be unstable as a free base. This is achieved by treating the free base with a solution of hydrogen chloride.

  • Procedure:

    • Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0°C.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to afford the final product, this compound.[7]

Reactivity Profile and Derivatization Potential

The true value of this compound lies in its potential for diversification. Each functional group can be addressed with a high degree of chemical selectivity, opening up a vast chemical space for exploration.

G cluster_amino 1-Amino Group Reactivity cluster_nitrile 2-Nitrile Group Reactivity cluster_bromo 4-Bromo Group Reactivity center_node 1-Amino-4-bromo-1H-pyrrole- 2-carbonitrile hydrochloride acylation Acylation / Sulfonylation center_node->acylation RCOCl alkylation Reductive Amination center_node->alkylation hydrolysis Hydrolysis to Amide/Acid center_node->hydrolysis H₃O⁺ / OH⁻ reduction Reduction to Aminomethyl center_node->reduction suzuki Suzuki Coupling (Ar/HetAr) center_node->suzuki ArB(OH)₂, Pd cat. sonogashira Sonogashira Coupling (Alkynes) center_node->sonogashira buchwald Buchwald-Hartwig (N/O-Coupling) center_node->buchwald cyclization Heterocycle Formation cyclo Cycloadditions

Caption: Key reactivity and derivatization pathways.

  • Reactions at the 1-Amino Group: The N-amino group can be readily acylated with acid chlorides or sulfonyl chlorides to form amides and sulfonamides. It can also participate in reductive aminations or serve as a key nitrogen source for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrroles.

  • Reactions at the 2-Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. It can also be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride, or participate in cycloaddition reactions.

  • Reactions at the 4-Bromo Group: The bromine atom is poised for a wide variety of palladium-catalyzed cross-coupling reactions. Suzuki, Stille, and Negishi couplings can introduce new aryl or heteroaryl rings, Sonogashira coupling can install alkynes, and Buchwald-Hartwig amination can form C-N bonds. While some 4-bromopyrroles can be less reactive, these transformations are foundational to modern library synthesis.[8]

Potential Applications in Drug Discovery and Materials Science

Medicinal Chemistry

This compound is an ideal starting point for fragment-based and lead optimization campaigns. The ability to selectively modify three different positions allows for systematic Structure-Activity Relationship (SAR) studies.[9] For example, libraries of compounds can be generated to probe the binding pockets of various enzymes or receptors:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The N-amino group can be functionalized to interact with the hinge region of a kinase, while the C4 position can be elaborated with aryl groups to occupy the hydrophobic pocket.

  • Antibacterial Agents: Pyrrole-containing natural products have shown potent antimicrobial activity.[1][8][10] Derivatization could lead to new compounds that disrupt bacterial cell wall synthesis or other essential processes.

  • Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of enzymes like COX-2 and LOX, which are involved in the inflammatory cascade.[9]

  • Cholinesterase Inhibitors: The pyrrole scaffold has been identified as a promising lead structure for the development of butyrylcholinesterase (BChE) inhibitors, relevant for neurodegenerative diseases.[11]

Materials Science

The conjugated π-system of the pyrrole ring, modulated by its electron-donating and withdrawing substituents, gives it interesting electronic properties. Polymers or small molecules derived from this scaffold could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where tunable energy levels are crucial.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The available safety data indicates several hazards associated with this compound.

Table 2: Hazard and Precautionary Information

CategoryCodesDescriptionReference
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[7] The recommended storage temperature is 2-8°C. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation, as pyrrole derivatives can be sensitive to air and light.[12][13]

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed platform for innovation. Its trifunctional nature provides chemists with a powerful tool to rapidly generate molecular diversity and explore complex chemical space. The insights into its synthesis, reactivity, and potential applications provided in this guide are intended to empower researchers in their pursuit of novel therapeutics and advanced materials. As the demand for new drugs with improved efficacy and novel mechanisms of action continues to grow, versatile building blocks like this will undoubtedly play a pivotal role in the discoveries of tomorrow.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • 1-amino-1H-pyrrole-2-carbonitrile hydrochloride. Pipzine Chemicals.
  • This compound CAS NO.937047-05-7. Guidechem.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
  • 937047-05-7|this compound. BLDpharm.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH.
  • 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1)
  • Synthesis and characterization of new N-substituted 2- aminopyrrole derivatives.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES.
  • Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Neg
  • Pyrrole - SAFETY D
  • Development of 1‐(2‐aminophenyl)pyrrole‐based amides acting as human topoisomerase I inhibitors.
  • Multi-component one-pot synthesis of 2-aminopyrrole deriv
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • • SAFETY D
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • Pyrrole - SAFETY D
  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC - NIH.
  • Material Safety D

Sources

Methodological & Application

Application Notes and Protocols: Regioselective N-Alkylation of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2] The title compound, 1-amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride, represents a versatile building block for the synthesis of novel substituted pyrroles. The presence of multiple reactive sites—specifically the endocyclic pyrrole nitrogen (N-1) and the exocyclic amino group (N-amino)—presents a significant challenge in achieving regioselective N-alkylation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to control the regioselectivity of N-alkylation of this substrate. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for direct alkylation and a protection-alkylation-deprotection sequence, and offer insights into the characterization of the resulting products.

Understanding the Regioselectivity Challenge

The core challenge in the N-alkylation of 1-amino-4-bromo-1H-pyrrole-2-carbonitrile lies in the competitive nucleophilicity of the two nitrogen atoms. The pyrrole nitrogen's lone pair is involved in the aromatic sextet, which reduces its basicity and nucleophilicity compared to a typical secondary amine.[3] Conversely, the exocyclic primary amino group is more akin to a standard amine, suggesting it might be the more nucleophilic center. However, the electronic effects of the pyrrole ring and its substituents (bromo and cyano groups) modulate the electron density and steric hindrance around both nitrogen atoms.

Several factors can be manipulated to favor alkylation at the desired nitrogen atom:

  • Steric Hindrance: The pyrrole nitrogen (N-1) is sterically more accessible than the exocyclic amino group, which is attached to the already substituted N-1 position. This factor can be exploited by using bulky alkylating agents or bases.

  • Electronic Effects: The electron-withdrawing cyano and bromo groups decrease the electron density of the pyrrole ring, further reducing the nucleophilicity of the N-1 nitrogen.

  • Basicity and pKa: The hydrochloride form of the starting material necessitates the use of a base to generate the free amine. The choice of base and its strength can influence which nitrogen is deprotonated to a greater extent, thereby influencing the site of alkylation.

  • Reaction Conditions: Solvent polarity and temperature can also play a crucial role in directing the regioselectivity of the reaction.

Strategic Approaches to N-Alkylation

Two primary strategies can be employed to achieve regioselective N-alkylation of this compound:

  • Direct N-Alkylation: This approach aims to achieve regioselectivity through the careful selection of reaction conditions (base, solvent, and alkylating agent) to favor alkylation at the desired nitrogen atom directly.

  • Protection-Alkylation-Deprotection Strategy: This robust method involves selectively protecting one of the nitrogen atoms, alkylating the unprotected nitrogen, and subsequently removing the protecting group. This strategy often provides higher yields and unambiguous regioselectivity.

Protocol 1: Direct N-1 Alkylation

This protocol is designed to favor alkylation at the pyrrole nitrogen (N-1) by exploiting steric and electronic factors. A non-nucleophilic, sterically hindered base is employed to selectively deprotonate the less hindered N-1 position.

Experimental Workflow

Sources

synthesis of pyrrolo[2,3-d]pyrimidines from 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents, starting from 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1][2] This document outlines the underlying chemical principles, a step-by-step experimental procedure, and expected outcomes to enable researchers to successfully synthesize this valuable compound.

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is structurally analogous to the purine ring system found in nucleic acids, making it an excellent scaffold for designing molecules that can interact with ATP-binding sites of various enzymes.[1] This has led to the development of a multitude of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.[3] The strategic introduction of a bromine atom at the 5-position of the pyrrole ring provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties.

Mechanistic Insights: The Cyclization Reaction

The synthesis of the pyrrolo[2,3-d]pyrimidine ring system from a 1-amino-1H-pyrrole-2-carbonitrile precursor involves a cyclocondensation reaction with a one-carbon electrophile. In this protocol, formamide serves as both the reagent and the solvent, providing the single carbon atom required to form the pyrimidine ring.

The proposed mechanism commences with the nucleophilic attack of the exocyclic amino group of the 1-amino-4-bromo-1H-pyrrole-2-carbonitrile on the carbonyl carbon of formamide. This is followed by a series of intramolecular cyclization and dehydration steps, ultimately leading to the formation of the aromatic pyrimidine ring fused to the pyrrole core. The hydrochloride salt of the starting material is neutralized in situ under the reaction conditions.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product SM 1-Amino-4-bromo-1H-pyrrole- 2-carbonitrile hydrochloride Intermediate1 N-Formyl Intermediate SM->Intermediate1 Nucleophilic Attack Formamide Formamide (Solvent/Reagent) Formamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate2->Product Dehydration & Tautomerization

Figure 1. Proposed reaction pathway for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile HClN/A~250.51.0 g
Formamide75-12-745.0420 mL
Deionized Water7732-18-518.02100 mL
Ethanol64-17-546.07As needed
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Reaction Procedure

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Setup 1. Assemble Reaction Apparatus Reagents 2. Charge Flask with Starting Material and Formamide Setup->Reagents Heating 3. Heat Mixture to 180-190 °C Reagents->Heating Monitoring 4. Monitor Reaction (TLC) Heating->Monitoring Cooling 5. Cool Reaction Mixture Monitoring->Cooling Precipitation 6. Add Water to Precipitate Product Cooling->Precipitation Filtration 7. Filter and Wash the Solid Precipitation->Filtration Drying 8. Dry the Product Filtration->Drying Characterization 9. Characterize by NMR, MS, IR Drying->Characterization

Figure 2. General workflow for the synthesis and purification of the target compound.

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure the apparatus is dry and set up in a fume hood.

  • Charging Reagents: To the flask, add this compound (1.0 g) and formamide (20 mL).

  • Heating and Reaction: Begin stirring the mixture and heat it to 180-190 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into deionized water (100 mL) while stirring. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with deionized water and then with a small amount of cold ethanol to remove any residual formamide and impurities.

  • Drying: Dry the collected solid under vacuum to a constant weight.

Expected Results and Characterization

The procedure is expected to yield 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid. The expected yield and physical properties are summarized in the table below.

ParameterExpected Value
Product Name 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Number 22276-99-9
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 60-75%
Melting Point >250 °C

Characterization Data (Predicted based on similar structures):

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.8 (br s, 1H, NH-pyrrole), 8.1 (s, 1H, H-2), 7.5 (s, 1H, H-6), 6.8 (br s, 2H, NH₂).

  • Mass Spectrometry (ESI+): m/z = 213.0, 215.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction temperature or time.Ensure the reaction temperature is maintained at 180-190 °C and monitor the reaction by TLC until completion.
Decomposition of starting material.Avoid excessive heating. Ensure the starting material is of good quality.
Product is impure Incomplete reaction or presence of side products.Extend the reaction time if starting material is still present. Recrystallize the product from a suitable solvent (e.g., ethanol/water).
Inefficient washing.Ensure thorough washing of the filtered solid with water and cold ethanol.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine from this compound. The described method is based on established chemical principles for the formation of the pyrrolo[2,3-d]pyrimidine scaffold and is expected to provide the target compound in good yield. This versatile intermediate can be a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

References

  • ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ISSET. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Retrieved from [Link]

  • ResearchGate. (2012). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Lead Sciences. (n.d.). 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubMed. (2006). Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. Retrieved from [Link]

  • Semantic Scholar. (2020). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Conjugated Polymers using 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Monomer for Advanced Conjugated Polymers

Conjugated polymers derived from pyrrole have garnered significant attention due to their inherent conductivity, environmental stability, and biocompatibility.[1] The functionalization of the pyrrole monomer provides a powerful tool to tailor the resulting polymer's properties for specific applications in electronics, sensing, and biomedicine.[1][2] 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a highly functionalized monomer offering a unique combination of reactive sites. The 1-amino group can influence the polymer's solubility and provide a site for post-polymerization modification. The 4-bromo substituent serves as a versatile handle for cross-coupling reactions, enabling the synthesis of well-defined polymer architectures. The 2-cyano group, an electron-withdrawing moiety, is expected to modulate the electronic properties of the resulting polymer.

This comprehensive guide details the preparation of conjugated polymers from this advanced monomer, providing detailed protocols for both oxidative polymerization and Suzuki polycondensation. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology for researchers in materials science and drug development.

Chemical Structure and Properties of the Monomer

Monomer: this compound

Molecular Formula: C₅H₄BrClN₄

Key Functional Groups:

  • 1-Amino (-NH₂): Influences solubility and provides a reactive site. The hydrochloride form suggests the need for a basic environment for polymerization.

  • 4-Bromo (-Br): Enables post-polymerization functionalization or directed polymerization via cross-coupling reactions.

  • 2-Cyano (-CN): An electron-withdrawing group that can affect the polymer's electronic and optical properties.

The strategic placement of these functional groups allows for the synthesis of multifunctional polymers with tunable characteristics.

Method 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, straightforward method for synthesizing polypyrrole and its derivatives.[2][3] This method employs a chemical oxidant to induce the polymerization of the monomer. The choice of oxidant and reaction conditions is crucial for controlling the polymer's properties. For this compound, a key consideration is the acidic nature of the monomer salt, which may require neutralization to facilitate polymerization.

Causality Behind Experimental Choices:
  • Solvent: A mixed solvent system of water and a polar organic solvent like acetonitrile is chosen to ensure the solubility of both the monomer and the growing polymer chains.

  • Base: Sodium bicarbonate (NaHCO₃) is a mild base used to neutralize the hydrochloride salt of the monomer. This is critical because the polymerization of pyrrole is generally more efficient with the free amine.

  • Oxidant: Ammonium persulfate (APS) is a common and effective oxidant for pyrrole polymerization.[2] It initiates the reaction by oxidizing the monomer to a radical cation.

  • Temperature: The reaction is conducted at a low temperature (0-5 °C) to control the polymerization rate and minimize side reactions, leading to a more regular polymer structure.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

ReagentMolarity/ConcentrationQuantity
This compound-1.0 g (x mmol)
Deionized Water-50 mL
Acetonitrile-50 mL
Sodium Bicarbonate (NaHCO₃)-Stoichiometric amount
Ammonium Persulfate ((NH₄)₂S₂O₈)0.5 M in DI Watery mL (oxidant:monomer ratio 1:1)
Methanol-For washing
Diethyl Ether-For washing

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of this compound in a mixture of 50 mL of deionized water and 50 mL of acetonitrile.

  • Neutralization: Cool the solution to 0-5 °C in an ice bath. Slowly add a stoichiometric amount of sodium bicarbonate to neutralize the hydrochloride. Stir for 15 minutes until gas evolution ceases.

  • Initiation of Polymerization: While maintaining the temperature at 0-5 °C, add the ammonium persulfate solution dropwise to the monomer solution over 30 minutes with vigorous stirring under a nitrogen atmosphere.

  • Polymerization: Allow the reaction to proceed for 24 hours at 0-5 °C under a nitrogen atmosphere. A dark precipitate will form.

  • Isolation of the Polymer: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the polymer sequentially with deionized water, methanol, and diethyl ether to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 40 °C for 24 hours.

Expected Outcome:

A dark-colored powder of poly(1-amino-4-bromo-1H-pyrrole-2-carbonitrile) is expected. The yield and molecular weight will depend on the precise reaction conditions.

Workflow Diagram: Chemical Oxidative Polymerization

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up monomer Dissolve Monomer in H₂O/ACN neutralize Neutralize with NaHCO₃ at 0-5 °C monomer->neutralize add_oxidant Dropwise addition of APS at 0-5 °C neutralize->add_oxidant Initiation react Stir for 24h at 0-5 °C under N₂ add_oxidant->react filter Vacuum Filtration react->filter Isolation wash Wash with H₂O, MeOH, Et₂O filter->wash dry Vacuum Dry at 40 °C wash->dry final_product final_product dry->final_product Final Polymer

Caption: Workflow for the chemical oxidative polymerization of the monomer.

Method 2: Suzuki Polycondensation

The presence of the bromo group on the pyrrole ring allows for the synthesis of conjugated polymers with well-defined structures through Suzuki polycondensation.[4] This cross-coupling reaction involves the palladium-catalyzed reaction of the bromo-substituted monomer with a diboronic acid or diboronic ester comonomer. This method offers excellent control over the polymer's molecular weight and regioregularity.

Causality Behind Experimental Choices:
  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the Suzuki coupling reaction.[4]

  • Comonomer: A variety of commercially available aryldiboronic acids or esters can be used to tune the electronic and physical properties of the resulting copolymer.

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid component.

  • Solvent: A two-phase solvent system, such as toluene/water or DME/water, is often used to facilitate the reaction. A phase-transfer catalyst may be added to enhance the reaction rate.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst and facilitate the catalytic cycle.

Experimental Protocol: Suzuki Polycondensation

Materials:

ReagentMolarity/ConcentrationQuantity
This compound-1.0 g (x mmol)
Aryldiboronic acid/ester (e.g., 1,4-phenylenediboronic acid)-Stoichiometric amount
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]-1-5 mol%
Potassium Carbonate (K₂CO₃)2 M in DI Water3 equivalents
Toluene-50 mL
Deionized Water-25 mL
Aliquat 336 (Phase-transfer catalyst)-1-2 mol% (optional)
Toluene-For extraction
Saturated Sodium Bicarbonate Solution-For washing
Brine-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-For drying
Methanol-For precipitation

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1.0 g of this compound, a stoichiometric amount of the aryldiboronic acid/ester, and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add 50 mL of toluene and 25 mL of the 2 M potassium carbonate solution. If using, add the phase-transfer catalyst.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (3 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitation: Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol.

  • Isolation and Drying: Collect the polymer by filtration and dry in a vacuum oven at 40 °C.

Workflow Diagram: Suzuki Polycondensation

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification combine Combine Monomers & Catalyst degas Degas with Ar/N₂ combine->degas add_solvents Add Toluene, K₂CO₃(aq) degas->add_solvents react Heat to 90 °C for 48h add_solvents->react extract Extract with Toluene react->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate precipitate Precipitate in Methanol dry_concentrate->precipitate filter_dry Filter and Vacuum Dry precipitate->filter_dry final_product final_product filter_dry->final_product Final Copolymer

Caption: Workflow for Suzuki polycondensation of the monomer.

Characterization of the Conjugated Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the polymer structure by identifying characteristic vibrational modes of the pyrrole ring and the functional groups (C≡N, N-H, C-Br). Disappearance of monomer-specific peaks and appearance of polymer backbone vibrations indicate successful polymerization.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's microstructure, including the connectivity of the monomer units and the presence of any side products. Due to the often limited solubility of conjugated polymers, solid-state NMR might be necessary.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the soluble polymer fraction.
UV-Vis-NIR Spectroscopy To study the electronic properties of the polymer. The absorption spectrum reveals the π-π* transition and the optical bandgap of the conjugated system.
Cyclic Voltammetry (CV) To investigate the electrochemical properties, including the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels. This is crucial for applications in organic electronics.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.[5]
Scanning Electron Microscopy (SEM) To visualize the morphology of the polymer film or powder.[5]

Conclusion and Future Perspectives

The use of this compound as a monomer opens up exciting possibilities for the creation of novel conjugated polymers with tailored properties. The protocols detailed in this application note provide a solid foundation for the synthesis of these materials through both straightforward oxidative polymerization and more controlled Suzuki polycondensation. The resulting polymers, with their unique combination of functional groups, are promising candidates for a wide range of applications, including organic field-effect transistors, sensors, and as matrices for the immobilization of biomolecules. Further exploration of different comonomers in Suzuki polycondensation and post-polymerization modification of the amino group will undoubtedly lead to the development of even more sophisticated and functional materials.

References

  • Jadhav, S. A., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1264. [Link]

  • Gao, R., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 9, 705977. [Link]

  • Abdullah, M. Z., & Yusoff, A. N. (2016). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. Journal of Advanced Research in Materials Science, 24(1), 1-8. [Link]

  • Li, Y., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 14(21), 4769. [Link]

  • Lee, J. Y., et al. (2011). Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. Acta Biomaterialia, 7(10), 3673-3679. [Link]

  • Atef, A., et al. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195-205. [Link]

  • Mihailciuc, C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6469. [Link]

  • Hisamune, Y., et al. (2016). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. Organic Letters, 18(3), 548-551. [Link]

  • Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 9005. [Link]

  • Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 911306. [Link]

  • Hodge, P., & Rickards, R. W. (1963). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Journal of the Chemical Society (Resumed), 459-470. [Link]

  • Wikipedia contributors. (2023). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, X., et al. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 12(35), 6904-6907. [Link]

  • Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers, 2nd Edition. CRC press. [Link]

  • Grothe, E., et al. (2020). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). The steps are (A) the oxidation of the monomer to form a radical cation species, (B) the formation of a pyrrole dimer and the elimination of hydrogen, (C) the continued polymerization of polypyrrole, as described in[6]. (D) Conventional reaction for the oxidative chemical synthesis of polypyrrole with the oxidant FeCl3[6]. [Link]

  • Estévez, V., & Villacampa, M. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3794-3803. [Link]

  • Skotheim, T. A., & Reynolds, J. R. (Eds.). (1998). Handbook of Conducting Polymers, Second Edition. CRC press.
  • Zhang, Y., et al. (2022). In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates. Polymers, 14(20), 4304. [Link]

  • Al-Tel, T. H. (2010). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Synthetic Communications, 40(20), 3049-3055. [Link]

  • Anonymous. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER. [Link]

  • Kim, J., et al. (2019). Oxidative polymerization of pyrrole. [Link]

  • El-Shishtawy, R. M., & Asiri, A. M. (2015). Novel polymerization of aniline and pyrrole by carbon dots. RSC Advances, 5(26), 20295-20299. [Link]

  • Moon, D. K., et al. (1994). Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization. Macromolecules, 27(1), 179-182. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, managing, and mitigating impurities. As this molecule is a highly functionalized heterocyclic compound, precise control over reaction conditions is paramount to achieving high purity and yield. This document synthesizes established principles of pyrrole chemistry to provide expert guidance and actionable troubleshooting protocols.

Section 1: Understanding the Synthetic Landscape

A robust understanding of the synthetic pathway is the first step in proactive impurity management. While multiple routes to functionalized pyrroles exist, a common and logical approach to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile involves the selective bromination of an aminopyrrole precursor, followed by salt formation.

Plausible Synthetic Pathway

The synthesis can be logically divided into three stages: N-amination of a pyrrole-2-carbonitrile, subsequent electrophilic bromination, and final conversion to the hydrochloride salt. A more likely industrial route may involve the bromination of a stable pyrrole precursor followed by N-amination. For the purpose of this guide, we will consider the pathway involving the bromination of 1-Amino-1H-pyrrole-2-carbonitrile, as it presents significant challenges in controlling regioselectivity and over-bromination.

Synthetic_Pathway cluster_0 Step 1: N-Amination cluster_1 Step 2: Selective Bromination cluster_2 Step 3: Salt Formation Pyrrole_CN 1H-Pyrrole-2-carbonitrile Amino_Pyrrole_CN 1-Amino-1H-pyrrole-2-carbonitrile Pyrrole_CN->Amino_Pyrrole_CN NH2Cl (Monochloramine) [7] Bromo_Amino_Pyrrole_CN 1-Amino-4-bromo-1H- pyrrole-2-carbonitrile (Free Base) Amino_Pyrrole_CN->Bromo_Amino_Pyrrole_CN NBS or DMSO/HBr [10, 16] Controlled Temp. Final_Product 1-Amino-4-bromo-1H-pyrrole- 2-carbonitrile hydrochloride Bromo_Amino_Pyrrole_CN->Final_Product HCl in Ether/IPA

Caption: Plausible three-step synthesis of the target compound.

Section 2: Common Impurities and Their Origins

Effective troubleshooting begins with anticipating potential impurities. The high reactivity of the pyrrole ring, particularly after N-amination, makes it susceptible to several side reactions.[1]

Impurity IDStructure / NameCommon Origin / Root Cause
IMP-1 Unreacted Starting Material (1-Amino-1H-pyrrole-2-carbonitrile)Incomplete bromination reaction due to insufficient reagent, low temperature, or short reaction time.
IMP-2 Over-bromination Product (e.g., 1-Amino-4,5-dibromo-1H-pyrrole-2-carbonitrile)Excess brominating agent (e.g., >1.0 equivalent of NBS). Reaction temperature too high, leading to loss of selectivity.
IMP-3 Isomeric Impurity (e.g., 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile)Lack of complete regioselectivity during bromination. The directing effects of the N-amino and C2-cyano groups can be overcome at higher temperatures.
IMP-4 Hydrolysis Product (e.g., 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid)Presence of water during workup or purification, especially under acidic or basic conditions, leading to nitrile hydrolysis.
IMP-5 Polymeric Byproducts Exposure to strong acids can cause pyrroles to polymerize, resulting in insoluble, often colored, materials.[2]
IMP-6 De-aminated Product (4-Bromo-1H-pyrrole-2-carbonitrile)Instability of the N-amino group under certain conditions, leading to cleavage of the N-N bond.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My HPLC analysis shows a significant peak corresponding to the starting material (IMP-1). How can I improve conversion?

A1: The presence of unreacted starting material points to insufficient reaction drive.

  • Causality: Electrophilic bromination of pyrroles can be sluggish at very low temperatures required for selectivity. The brominating agent may also have degraded.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If using N-Bromosuccinimide (NBS), ensure it is freshly recrystallized. NBS can degrade over time, appearing yellow, which reduces its effective molarity.

    • Stoichiometry Check: While avoiding excess is crucial, ensure at least 1.0 equivalent of the brominating agent is used. Add it portion-wise to maintain a low concentration but ensure complete addition.

    • Temperature & Time: If conversion is low at -78°C, consider slowly raising the temperature to -40°C or -20°C and monitoring closely by TLC or UPLC. Alternatively, increase the reaction time at the lower temperature.

    • Activation: The DMSO/HBr system can be an effective alternative to NBS for achieving high yields in the bromination of pyrrole derivatives.[3][4]

Q2: I'm observing multiple peaks in my mass spectrometry data with masses corresponding to di- and tri-brominated species (IMP-2). What's causing this?

A2: This is a classic case of over-bromination, a common issue with electron-rich heterocycles like pyrrole.[1]

  • Causality: The N-amino group is a strong activating group, making the pyrrole ring highly susceptible to multiple electrophilic substitutions. This is exacerbated by localized high concentrations of the brominating agent or elevated temperatures.

Troubleshooting_Overbromination Start High Purity Target? Problem MS shows M+Br, M+2Br peaks (Over-bromination, IMP-2) Start->Problem No End Achieve Selective Monobromination Start->End Yes Check_Temp Was Temp < -50°C? Problem->Check_Temp Check_Stoich Was Brominating Agent ≤ 1.0 eq? Check_Temp->Check_Stoich Yes Solution_Temp Action: Lower reaction temp (e.g., -78°C) Check_Temp->Solution_Temp No Check_Addition Was Reagent Added Slowly (e.g., dropwise)? Check_Stoich->Check_Addition Yes Solution_Stoich Action: Use 0.95-1.0 eq. of reagent Check_Stoich->Solution_Stoich No Solution_Addition Action: Add reagent solution slowly over 1-2 hours Check_Addition->Solution_Addition No Check_Addition->End Yes, Problem Solved Solution_Temp->Problem Re-run Solution_Stoich->Problem Re-run Solution_Addition->Problem Re-run

Caption: Troubleshooting workflow for over-bromination issues.

  • Troubleshooting Steps:

    • Reduce Temperature: Perform the reaction at a significantly lower temperature, such as -78°C (dry ice/acetone bath), to maximize selectivity.

    • Control Stoichiometry: Use a maximum of 1.0 equivalent of the brominating agent. It is often prudent to use slightly less (e.g., 0.95 eq) and accept minor starting material impurity, which is easier to remove than poly-brominated species.

    • Slow Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours). This prevents localized concentration spikes.

Q3: My final product is off-color (e.g., brown or pink) after purification. What is the cause and how can I fix it?

A3: Discoloration often indicates the presence of trace, highly conjugated impurities or degradation products.

  • Causality: Pyrroles and their derivatives can be sensitive to air and light, leading to oxidative degradation or polymerization.[5] The N-amino group can also contribute to instability. Residual acidic or basic impurities from the workup can catalyze decomposition over time.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all steps of the synthesis, particularly after the N-amination, are performed under an inert atmosphere (Nitrogen or Argon).

    • Purification Polish: A final purification step can remove colored impurities. Passing a solution of the product through a small plug of silica gel or activated carbon can be effective.

    • Storage: Store the final product as the hydrochloride salt, which is generally more stable and crystalline than the free base. Keep it in an amber vial at low temperature (2-8°C) under an inert atmosphere.[6]

Q4: How do I form the final hydrochloride salt without causing degradation?

A4: The salt formation is a critical step that requires careful control to avoid acid-catalyzed decomposition.

  • Causality: While the HCl salt improves stability, exposure of the pyrrole ring to strong aqueous acids can lead to polymerization or hydrolysis.[2]

  • Protocol:

    • Dissolve the purified free base (1-Amino-4-bromo-1H-pyrrole-2-carbonitrile) in a dry, anhydrous solvent like diethyl ether or isopropanol (IPA).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Monitor the precipitation of the salt. Stop the addition once precipitation is complete to avoid excess acid.

    • Isolate the solid by filtration, wash with cold, dry ether, and dry under vacuum.

Section 4: Recommended Analytical and Purification Protocols

Protocol 4.1: HPLC Method for Purity Analysis

This method provides a general starting point for assessing the purity of the final product and in-process samples.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Expertise Note: The acidic mobile phase (TFA) helps to sharpen peaks for amine-containing compounds by ensuring consistent protonation. The expected elution order would be: polar impurities -> starting material -> product -> less polar (e.g., di-bromo) impurities.

Protocol 4.2: Flash Chromatography for Purification

This protocol is for purifying the free base before salt formation.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica. Evaporate the solvent to get a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting from 10% Ethyl Acetate in Hexane and gradually increasing to 50%).

  • Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Trustworthiness Note: Always confirm the purity of the pooled fractions by HPLC before proceeding to the salt formation step. This provides a quality control check and prevents carrying impurities forward.

References

  • Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Opatz, T., & Prateeptongkum, S. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]

  • Hynes, J., Jr., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368-1371. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]

  • Gribble, G. W. (2010). Recent developments in pyrrole and indole synthesis and reactivity. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 1-134). Elsevier. [Link]

  • Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. [Link]

  • Hellwinkel, D. (2001). Systematic Nomenclature of Organic Chemistry. Springer. [Link]

  • Hynes, J., Jr., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368-1371. [Link]

  • Agilent Technologies. (2017). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Gil, C., et al. (2018). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 23(1), 158. [Link]

  • Chan, S. J., Howe, A. G., Hook, J. M., & Harper, J. B. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic resonance in chemistry, 47(4), 342–347. [Link]

  • Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. [Link]

  • Pipzine Chemicals. (n.d.). 1-amino-1H-pyrrole-2-carbonitrile hydrochloride. [Link]

  • Henkel, T., Brunne, R. M., Müller, H., & Reichel, F. (1999). Statistical investigation into the structural complementarity of natural products and synthetic compounds. Angewandte Chemie International Edition, 38(5), 643-647. [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?[Link]

  • Wang, W., et al. (2020). Synthesis method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • Hellberg, P. E., et al. (2005). Synthesis of pyrrole-2-carbonitriles. WO2005097743A1.
  • Sascha, S., et al. (2013). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry, 61(40), 9689–9696. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

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Technical Support Center: N-Functionalization of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-functionalization of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile synthetic building block. Here, we address common challenges encountered during its N-alkylation, N-acylation, and N-arylation, providing field-proven insights and evidence-based troubleshooting strategies.

Understanding the Substrate: A Multifunctional Pyrrole

This compound is a richly functionalized aromatic heterocycle. Its synthetic utility stems from the strategic placement of an N-amino group, a bromine atom, and a cyano group on the pyrrole core.[1] However, this very functionality presents unique challenges in achieving selective N-functionalization.

PropertyValueForm
Molecular Formula C₅H₅BrClN₃Hydrochloride Salt
Molecular Weight 222.47 g/mol Hydrochloride Salt
Appearance White to off-white powderBoth forms
Storage 2-8°CHydrochloride Salt

Table 1: Key Properties of this compound.[1][2]

The primary amino group at the N1 position is the target for functionalization, but its reactivity is modulated by the electron-withdrawing cyano group and the bromo substituent. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction, and the choice of base is critical to avoid side reactions.

Troubleshooting Workflow for N-Functionalization

This workflow provides a logical approach to diagnosing and resolving common issues encountered during the N-functionalization of this compound.

TroubleshootingWorkflow cluster_start Initial Observation cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low or No Product Formation NoReaction Starting Material Unchanged Start->NoReaction Reaction monitoring (TLC, LC-MS) shows only starting material SideProducts Complex Mixture of Side Products Start->SideProducts Multiple new spots/peaks observed Decomposition Starting Material Consumed, No Desired Product Start->Decomposition Starting material consumed, but no identifiable product Base Optimize Base Stoichiometry and Type NoReaction->Base Inefficient deprotonation of HCl salt or pyrrole N-H Solvent Change Solvent System NoReaction->Solvent Poor solubility of reagents Temp Adjust Reaction Temperature NoReaction->Temp Insufficient energy for activation SideProducts->Base Base-induced side reactions (e.g., elimination, hydrolysis) Reagent Vary Electrophile or Coupling Partner SideProducts->Reagent Over-reactivity of electrophile or competing reaction sites Protect Consider N-Amino Protection/Deprotection SideProducts->Protect Reaction at N-amino and/or other functional groups Decomposition->Temp Thermal instability of starting material or product Decomposition->Reagent Incompatible reagents leading to degradation Purification Refine Purification Strategy Base->Purification Solvent->Purification Temp->Purification Reagent->Purification Protect->Purification

Caption: Troubleshooting Decision Tree for N-Functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation & Low Conversion

Question 1: My N-alkylation/acylation reaction shows no conversion, and I only recover the starting material. What should I do?

Answer: This is a common issue often related to the hydrochloride salt and reaction conditions.

  • Causality: The starting material is an HCl salt, meaning the N-amino group is protonated. For it to act as a nucleophile, it must be deprotonated by a base. Insufficient or an inappropriate base will lead to no reaction. The electron-withdrawing nature of the cyano group also decreases the nucleophilicity of the pyrrole nitrogen, potentially requiring more forcing conditions.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry:

      • Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the HCl salt. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

      • For N-alkylation, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the pyrrole nitrogen for reaction with an alkyl halide. However, be cautious as this can increase side reactions.

      • For N-acylation with acyl chlorides or anhydrides, typically 2-3 equivalents of a tertiary amine base are sufficient.

    • Solvent Choice:

      • Ensure your starting material and reagents are soluble in the chosen solvent. Acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) are good starting points.[1] For reactions requiring stronger bases like NaH, anhydrous tetrahydrofuran (THF) or DMF are preferred.

    • Temperature Adjustment:

      • Some N-functionalizations may require heating. Gradually increase the reaction temperature (e.g., from room temperature to 40-60°C) and monitor by TLC or LC-MS. Be aware that excessive heat can lead to decomposition.

Question 2: I'm attempting an N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) and see no product. Why?

Answer: N-arylation reactions are often more sensitive to reaction parameters than alkylations or acylations.

  • Causality: These reactions typically require a catalytic cycle involving a transition metal (e.g., Palladium or Copper). The catalyst's activity can be inhibited by various factors. The bromo-substituent on the pyrrole ring could also potentially undergo oxidative addition, leading to side products, although N-arylation is generally favored.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice:

      • Ensure you are using the correct catalyst/ligand system for your specific transformation. For Buchwald-Hartwig reactions, a variety of palladium catalysts and phosphine ligands are available; consult the literature for systems compatible with electron-deficient anilines or related compounds.

      • For Ullmann-type couplings, ensure your copper source is active and consider the use of a ligand like 1,10-phenanthroline.

    • Base Compatibility:

      • The choice of base is critical in catalytic cycles. Strong bases like sodium tert-butoxide or LHMDS are common in Buchwald-Hartwig couplings, while potassium carbonate or cesium carbonate are often used in Ullmann reactions. The base must be strong enough to deprotonate the N-amino group but not so harsh as to degrade the substrate or catalyst.

    • Inert Atmosphere:

      • Palladium and copper catalysts, particularly in their active states, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are properly degassed.

Category 2: Side Product Formation & Purification Challenges

Question 3: My reaction mixture is complex, with multiple unidentified spots on the TLC plate. What are the likely side reactions?

Answer: The multiple functional groups on your starting material can lead to several side reactions.

  • Causality:

    • Over-alkylation/acylation: The product, an N-substituted aminopyrrole, may still be nucleophilic enough to react further with the electrophile.

    • Reaction at other sites: While less likely for the pyrrole ring C-H bonds due to the deactivating cyano group, strong bases could potentially promote reactions involving the bromo or cyano groups.

    • Base-induced elimination: If your alkylating agent has a leaving group on a carbon with adjacent protons, a strong base can promote elimination to form an alkene.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the electrophile (e.g., 1.0-1.2 equivalents). Adding the electrophile slowly to the reaction mixture can also help minimize over-reaction.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C or room temperature) can often increase selectivity and reduce the rate of side reactions.

    • Weaker Base: If elimination or other base-induced side products are suspected, switch to a milder base (e.g., from NaH to K₂CO₃).

Question 4: I believe I have formed the desired product, but it is difficult to purify. Any suggestions?

Answer: The polarity of N-functionalized pyrroles, especially those with additional amino groups, can make purification by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.

      • Consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to prevent streaking of amine-containing compounds on silica gel.

      • If the product is very polar, reverse-phase chromatography (C18 silica) may be a better option.

    • Alternative Purification Methods:

      • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

      • Acid/Base Extraction: If your product has a basic nitrogen, you may be able to selectively extract it into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract your product.

Category 3: N-Amino Group Reactivity & Protection

Question 5: Should I consider protecting the N-amino group before attempting other modifications on the molecule?

Answer: Protecting the N-amino group can be a valuable strategy, especially if you plan subsequent reactions that are incompatible with a primary amine.

  • Causality: Protecting groups can prevent unwanted side reactions at the N-amino group and can sometimes improve the solubility and handling characteristics of the compound.

  • Recommended Protecting Groups & Deprotection:

Protecting GroupIntroduction ConditionsDeprotection ConditionsNotes
Boc (tert-Butoxycarbonyl) Boc₂O, TEA or DIPEA, DCM or ACN, RTTrifluoroacetic acid (TFA) in DCM; or HCl in dioxaneBoc protection is common and generally robust.[3]
Cbz (Carboxybenzyl) Cbz-Cl, NaHCO₃ or K₂CO₃, Dioxane/H₂O, RTH₂, Pd/C; or HBr in Acetic AcidCbz is stable to many reagents but can be removed by catalytic hydrogenation.
Tosyl (Ts) Ts-Cl, Pyridine or TEA, DCM, 0°C to RTNaOH in MeOH/H₂O[4]The resulting sulfonamide is very stable and significantly deactivates the nitrogen.

Table 2: Common N-Amino Protecting Groups and Deprotection Conditions.

Experimental Protocol: Boc Protection of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient).

Mechanistic Considerations

Understanding the underlying mechanisms can aid in troubleshooting. The N-functionalization of 1-aminopyrroles generally proceeds via nucleophilic attack of the exocyclic amino group on an electrophile.

Mechanism cluster_reaction General N-Alkylation/Acylation cluster_notes Key Considerations Pyrrole-NH-NH2 Pyrrole-NH-NH₂ Base + Base Pyrrole-N-NH2_anion Pyrrole-N⁻-NH₂ / Pyrrole-NH-NH⁻ Base->Pyrrole-N-NH2_anion - BH⁺ Electrophile + E⁺ (R-X or RCO-X) Product Pyrrole-N(E)-NH₂ / Pyrrole-NH-NH(E) Electrophile->Product - X⁻ Note1 Equilibrium between deprotonation at pyrrole N-H and amino N-H. Note2 Reactivity of E⁺ and choice of base dictate selectivity and side reactions.

Caption: Generalized Mechanism for N-Functionalization.

The presence of the electron-withdrawing cyano group will decrease the basicity of the pyrrole nitrogen, making deprotonation and subsequent reaction at this site less favorable than at the exocyclic N-amino group.

References

  • Wikipedia, "Pyrrole", [Link]

  • ACS Publications, "Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines", [Link]

  • ResearchGate, "Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF", [Link]

  • NIH National Library of Medicine, "Formation of N-Alkylpyrroles via Intermolecular Redox Amination", [Link]

  • NIH National Library of Medicine, "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy", [Link]

  • Organic Syntheses, "N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE", [Link]

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  • MDPI, "Influence of Varying Functionalization on the Peroxidase Activity of Nickel(II)–Pyridine Macrocycle Catalysts: Mechanistic Insights from Density Functional Theory", [Link]

  • SciSpace, "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics", [Link]

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  • ACS Publications, "Short and Modular Synthesis of Substituted 2-Aminopyrroles", [Link]

  • NIH National Library of Medicine, "Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives", [Link]

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challenges in the derivatization of the nitrile group of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of derivatizing the nitrile group of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges.

Introduction: Understanding the Substrate's Unique Reactivity

This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1] However, its unique electronic and steric properties present a distinct set of challenges when attempting to derivatize the C2-nitrile group. The pyrrole ring is electron-rich and prone to electrophilic substitution, yet the presence of a bromo and a nitrile substituent, both electron-withdrawing, significantly modulates this reactivity.[2] Furthermore, the 1-amino group can influence the ring's electronic properties and may itself be susceptible to reaction under certain conditions.[3][4]

This guide will dissect the common hurdles encountered during the hydrolysis, reduction, and cycloaddition reactions of the nitrile group and provide actionable troubleshooting strategies.

Visualizing the Challenge: Electronic Effects on Reactivity

The interplay of the substituents on the pyrrole ring creates a unique electronic environment that directly impacts the reactivity of the nitrile group.

Electronic_Effects cluster_pyrrole Pyrrole Ring Reactivity cluster_reactivity Impact on Nitrile Derivatization Pyrrole 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Nitrile C≡N Group (Electrophilic Carbon) Pyrrole->Nitrile Deactivated by EWGs Bromo Bromo Group (C4) (Inductive EWG) Pyrrole->Bromo Inductive Withdrawal Amino Amino Group (N1) (Mesomeric EDG) Pyrrole->Amino Mesomeric Donation Hydrolysis Hydrolysis (Requires harsh conditions) Nitrile->Hydrolysis Reduced susceptibility to nucleophilic attack Reduction Reduction (Risk of debromination) Bromo->Reduction Potential for C-Br cleavage Cycloaddition Cycloaddition (Altered dienophilicity) Amino->Cycloaddition Influences HOMO/LUMO energies

Caption: Electronic influence of substituents on the pyrrole ring.

Troubleshooting Guide: Common Derivatization Challenges

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Section 1: Nitrile Hydrolysis to Carboxylic Acid or Amide

Question 1: My nitrile hydrolysis to the carboxylic acid is sluggish and gives low yields. What's going wrong?

Answer: The electron-withdrawing nature of both the bromo and nitrile groups deactivates the pyrrole ring, making the nitrile carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions.[5] Standard hydrolysis conditions are often insufficient.

Troubleshooting Strategies:

  • Increase Reaction Severity:

    • Acid Catalysis: Employing strong acids like concentrated sulfuric acid or hydrochloric acid at elevated temperatures (reflux) is often necessary to protonate the nitrile nitrogen, thereby activating the carbon for nucleophilic attack.[6][7]

    • Base Catalysis: Stronger bases like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) can be effective. However, be mindful of potential side reactions.

  • Consider a Two-Step Approach:

    • Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, it's often easier to isolate the intermediate amide.[6][7]

    • Hydrolysis of the Amide: The isolated amide can then be subjected to more forcing hydrolysis conditions to yield the carboxylic acid.

Question 2: I'm observing significant decomposition of my starting material under harsh hydrolysis conditions. Are there milder alternatives?

Answer: Yes, the stability of the 1-aminopyrrole moiety can be a concern under strongly acidic or basic conditions.[3][4][8][9] Polymerization or degradation of the pyrrole ring is a common side reaction.[10]

Milder Hydrolysis Protocols:

Reagent/MethodConditionsKey Considerations
Phase-Transfer Catalysis NaOH (aq), Toluene, Tetrabutylammonium bromideImproves the solubility of the hydroxide ion in the organic phase, allowing for lower reaction temperatures.
Metal-Catalyzed Hydrolysis e.g., Ru(II) or Pt(II) complexesCan proceed under neutral or mildly acidic/basic conditions, but catalyst selection is crucial.
Enzymatic Hydrolysis Nitrilase enzymesOffers high selectivity and mild reaction conditions, but enzyme compatibility with the substrate must be screened.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Amide [7]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dioxane or acetic acid.

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the solution while stirring in an ice bath.

  • Heating: Attach a reflux condenser and heat the mixture to 60-80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and slowly pour it into ice-cold water.

  • Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Section 2: Nitrile Reduction to Primary Amine

Question 3: My nitrile reduction with LiAlH₄ is leading to a complex mixture of products, including debrominated species. How can I improve the selectivity?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can, in addition to reducing the nitrile, also cause reductive debromination of the pyrrole ring.[6][11] This is a common issue with highly reactive hydrides and halogenated aromatic systems.

Troubleshooting Strategies for Selective Reduction:

  • Use a Milder Reducing Agent:

    • Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are generally milder and less likely to cause dehalogenation.[12] The reaction may require elevated temperatures.

    • Catalytic Hydrogenation: This is often the method of choice for selective nitrile reduction.[13]

Catalytic Hydrogenation Considerations:

CatalystPressure (H₂)SolventPotential Issues & Solutions
Raney Nickel 50-100 psiMethanol/AmmoniaCan sometimes cause dehalogenation. Adding a small amount of a base like triethylamine can suppress this.
Palladium on Carbon (Pd/C) 50-100 psiEthanol/Acetic AcidGenerally less prone to dehalogenation than Raney Nickel. The presence of a small amount of acid can sometimes improve reaction rates.
Rhodium on Alumina (Rh/Al₂O₃) 50-100 psiMethanolA good alternative if other catalysts fail, often shows high selectivity.

Question 4: During catalytic hydrogenation, I'm observing the formation of secondary and tertiary amines as byproducts. How can I prevent this?

Answer: The formation of secondary and tertiary amines is a common side reaction during the catalytic hydrogenation of nitriles.[12][14] This occurs when the initially formed primary amine reacts with the intermediate imine.

Strategies to Minimize Over-alkylation:

  • Addition of Ammonia: Conducting the hydrogenation in a solution of ammonia in an alcohol (e.g., methanolic ammonia) can significantly suppress the formation of secondary and tertiary amines. The ammonia competes with the product amine for reaction with the imine intermediate.

  • Use of Acidic Additives: In some cases, adding a small amount of a strong acid (e.g., HCl) can protonate the primary amine as it is formed, preventing it from acting as a nucleophile.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (approx. 10-20% by weight of the substrate) in methanol.

  • Substrate Addition: Add the this compound and, if necessary, a base like triethylamine to neutralize the hydrochloride and suppress dehalogenation.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product as required.

Section 3: Cycloaddition Reactions

Question 5: I'm attempting a [3+2] cycloaddition with my pyrrole nitrile, but the reaction is not proceeding as expected. What factors could be at play?

Answer: The success of a cycloaddition reaction is highly dependent on the electronic properties of the reacting partners. The electron-deficient nature of your substituted pyrrole ring will influence its reactivity as a dipole or dipolarophile.

Key Considerations for Cycloaddition:

  • Nature of the Pyrrole: In many cycloaddition reactions, the pyrrole ring acts as the 2π component. However, the electron-withdrawing groups on your substrate may diminish its nucleophilicity and alter its suitability for certain cycloadditions.[15]

  • Reaction Partner: You may need to use a highly reactive and electron-rich reaction partner to achieve the desired cycloaddition.

  • Catalysis: Lewis acid or transition metal catalysis can be employed to activate either the pyrrole or the reaction partner, facilitating the cycloaddition.[16]

Troubleshooting Flowchart for Cycloaddition Reactions:

Cycloaddition_Troubleshooting Start No or Low Yield in [3+2] Cycloaddition Check_Electronics Analyze Electronic Demand of the Reaction Start->Check_Electronics Pyrrole_is_Dipole Pyrrole as Dipole Check_Electronics->Pyrrole_is_Dipole Pyrrole is the 4π component Pyrrole_is_Dipolarophile Pyrrole as Dipolarophile Check_Electronics->Pyrrole_is_Dipolarophile Pyrrole is the 2π component Increase_Partner_Reactivity1 Use Electron-Rich Dipolarophile Pyrrole_is_Dipole->Increase_Partner_Reactivity1 Increase_Partner_Reactivity2 Use Electron-Deficient Dipole Pyrrole_is_Dipolarophile->Increase_Partner_Reactivity2 Add_Catalyst1 Add Lewis Acid to Activate Dipolarophile Increase_Partner_Reactivity1->Add_Catalyst1 Add_Catalyst2 Add Lewis Acid to Activate Pyrrole Increase_Partner_Reactivity2->Add_Catalyst2 Modify_Pyrrole Consider N-Protection/ Deprotection Strategy Add_Catalyst1->Modify_Pyrrole Add_Catalyst2->Modify_Pyrrole End Successful Cycloaddition Modify_Pyrrole->End

Caption: Troubleshooting workflow for cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: Is the hydrochloride salt of my starting material problematic for certain reactions? A1: Yes, the hydrochloride salt can interfere with base-catalyzed reactions or reactions involving organometallic reagents. It is often advisable to neutralize the starting material with a mild base (e.g., NaHCO₃, Et₃N) and extract the free base before proceeding.

Q2: Can I protect the 1-amino group before attempting derivatization of the nitrile? A2: Protection of the 1-amino group is a viable strategy, especially if it is found to be reactive under your desired conditions. Common protecting groups for amino functionalities, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), could be considered. However, the conditions for deprotection must be compatible with the rest of your molecule.

Q3: What analytical techniques are best for monitoring the progress of these reactions? A3: A combination of Thin Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is recommended. For structural confirmation of products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions? A4: Standard laboratory safety practices should always be followed. When working with strong acids, bases, and reactive hydrides, ensure you are using a fume hood and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions involving hydrogen gas should be conducted in a well-ventilated area with appropriate pressure-rated equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.